2-Cyclohexen-1-one, 3,4,4-trimethyl-

Übersicht

Beschreibung

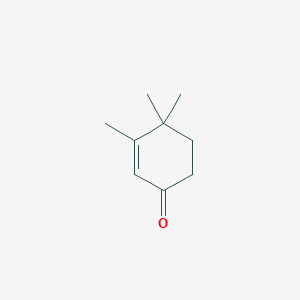

2-Cyclohexen-1-one, 3,4,4-trimethyl- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 3 and 4 on the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 3,4,4-trimethyl- can be synthesized through several methods:

Birch Reduction: This method involves the reduction of anisole followed by acid hydrolysis.

α-Bromination and Base Treatment: Cyclohexanone undergoes α-bromination followed by treatment with a base to yield the desired product.

Catalytic Oxidation: Cyclohexene is oxidized using hydrogen peroxide and vanadium catalysts.

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3,4,4-trimethyl- typically involves the catalytic oxidation of cyclohexene. This process is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexen-1-one, 3,4,4-trimethyl- undergoes various chemical reactions, including:

Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.

Michael Reactions: The compound participates in Michael addition reactions with enolates or silyl enol ethers.

Robinson Annulations: This reaction forms fused ring systems by combining the compound with other reactants.

Common Reagents and Conditions

Organocopper Reagents: Used in nucleophilic conjugate addition reactions.

Enol Silanes: Employed in Michael reactions.

Bases and Acids: Utilized in various reaction conditions to facilitate transformations.

Major Products Formed

The major products formed from these reactions include complex organic molecules with extended molecular frameworks, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Solvent in Coatings and Adhesives

- 3,4,4-trimethyl-2-cyclohexen-1-one is primarily utilized as a solvent in automotive and industrial coatings. It is effective in formulations for:

2. Flavour Enhancer

- The compound is also used as a flavour enhancer in natural health products and food items within Canada .

Synthesis Applications

1. Precursor in Organic Synthesis

- This compound serves as a precursor for synthesizing other important chemical compounds. For instance, it is involved in the production of canthaxanthin through a process that includes the isomerization of specific epoxides .

2. Analytical Chemistry

- The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. It has been successfully separated on specialized columns for various applications including pharmacokinetics and impurity isolation .

Biological Effects and Toxicity

1. Toxicological Studies

- Research indicates that 3,4,4-trimethyl-2-cyclohexen-1-one exhibits low acute toxicity with an LC50 value of approximately 7000 mg/m³ in rat studies . However, it has been classified as hazardous due to its irritating effects on the respiratory system.

- Long-term exposure studies have shown potential adverse effects such as pulmonary emphysema and liver congestion at higher concentrations .

2. Genotoxicity Assessment

- In vitro studies have demonstrated that the compound does not exhibit mutagenic activity under standard Ames tests but showed some genotoxic effects at elevated concentrations .

Case Study 1: Synthesis of Canthaxanthin

A patent outlines a method for synthesizing canthaxanthin using 3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one derived from the isomerization of epoxides containing this compound as a key intermediate . This highlights its significance in producing natural colorants used in food and cosmetics.

Case Study 2: Toxicological Impact Assessment

A comprehensive assessment evaluated the inhalation toxicity of the compound in Wistar rats over several months. Results indicated significant respiratory irritation and changes in liver weights at high exposure levels . This study underscores the importance of safety evaluations for chemicals used in industrial applications.

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-one, 3,4,4-trimethyl- involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles through conjugate addition, forming new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the β-carbon of the enone system, which is highly reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexenone: A simpler enone with similar reactivity but without the additional methyl groups.

2-Cyclopenten-1-one: A smaller ring system with similar electrophilic properties.

3-Methyl-2-cyclohexenone: A similar compound with one methyl group at position 3.

Uniqueness

2-Cyclohexen-1-one, 3,4,4-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages in terms of selectivity and yield .

Biologische Aktivität

2-Cyclohexen-1-one, 3,4,4-trimethyl- (CAS Number: 17299-41-1) is a cyclic organic compound recognized for its diverse biological activities. It is primarily derived from various plant sources and has been the subject of numerous studies due to its potential applications in pharmacology and agriculture.

2-Cyclohexen-1-one, 3,4,4-trimethyl- is characterized by its unique structure which contributes to its reactivity and biological properties. The compound's molecular formula is , and it exhibits a boiling point of approximately 170 °C.

Antimicrobial Activity

Research has shown that 2-Cyclohexen-1-one, 3,4,4-trimethyl- possesses significant antimicrobial properties. In a study focusing on lavender essential oils, this compound demonstrated efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The inhibition zones ranged from 8 to 30 mm, indicating a dose-dependent response to the compound when used in combination with other lavender oils .

Insecticidal and Acaricidal Properties

The compound has also been noted for its insecticidal and acaricidal activities. Studies have reported that it can effectively repel various insect species, making it a candidate for use in natural pest control formulations .

Antioxidant Activity

In addition to its antimicrobial and insecticidal properties, 2-Cyclohexen-1-one, 3,4,4-trimethyl- has been evaluated for its antioxidant potential. Antioxidants are crucial in combating oxidative stress within biological systems. The compound's ability to scavenge free radicals has been documented in several studies, suggesting potential applications in health supplements aimed at reducing oxidative damage .

Study on Lavender Oils

In a comparative study of lavender oils containing high levels of necrodane and other compounds, 2-Cyclohexen-1-one, 3,4,4-trimethyl- was found to contribute significantly to the overall antimicrobial activity of the essential oils tested. The study highlighted the importance of chemical composition in determining the effectiveness of essential oils against bacterial strains .

Microalgae and Cyanobacteria Volatile Profiles

Another research effort focused on the volatile organic compounds (VOCs) produced by microalgae and cyanobacteria identified 2-Cyclohexen-1-one, 3,4,4-trimethyl- as a notable component. This study provided semi-quantitative data on its concentration across various strains, indicating its potential ecological roles as a signaling molecule or deterrent against herbivory .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

3,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJILDAULEWAKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169485 | |

| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-41-1 | |

| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.